Lipophilicity Advantage Over Non-α,α-Dimethyl Analog
The target compound exhibits a computed LogP of approximately 2.43–2.71, which is 0.4–0.7 log units higher than that of the non-α,α-dimethyl analog 4-(1-pyrrolidinyl)benzeneacetic acid (CAS 26586-36-7, XLogP ≈ 2.0), representing an approximately 2.5- to 5-fold increase in calculated lipophilicity [1]. This difference is attributable to the two additional methyl groups at the α-position. Compared to the piperazine analog (CAS 1018660-87-1, LogP 1.80), the target compound is approximately 0.6–0.9 log units more lipophilic, corresponding to a roughly 4- to 8-fold increase in the octanol-water partition coefficient . Elevated lipophilicity within this range may enhance passive membrane permeability without crossing into overly hydrophobic territory associated with poor solubility and metabolic liability.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.43 (Fluorochem) to 2.71 (LookChem); XLogP3 2.9 (PubChem) |
| Comparator Or Baseline | 26586-36-7: XLogP ≈ 2.0 (NP-CARD/NCBI); 1018660-87-1: LogP 1.80 (ChemSrc); 826-55-1: LogP 2.2–2.3 (ChemSrc, ChemicalBook) |
| Quantified Difference | ΔLogP +0.4 to +0.7 vs. 26586-36-7; ΔLogP +0.6 to +0.9 vs. 1018660-87-1 |
| Conditions | Computed values from different software packages (ACD/Labs, XLogP3, ChemAxon); cross-study comparison; not derived from a single experimental series |
Why This Matters
A higher LogP within an acceptable drug-like range can translate to improved passive membrane permeation, which is a critical parameter in selecting scaffolds for cell-based assays or in vivo pharmacokinetic studies.
- [1] NCBI/NP-CARD. [4-(pyrrolidin-1-yl)phenyl]acetic acid (26586-36-7). XLogP 2.0. Available at: https://caps.ncbs.res.in/ (accessed May 2026). View Source
